molecular formula C25H19ClN2O4S B13378845 5-({2-[(4-Chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl 4-methylbenzoate

5-({2-[(4-Chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl 4-methylbenzoate

Cat. No.: B13378845
M. Wt: 478.9 g/mol
InChI Key: JJLOGBRKHFIZCY-HMAPJEAMSA-N
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Description

5-({2-[(4-Chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl 4-methylbenzoate is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 5-({2-[(4-Chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde and 4-methylbenzoic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

5-({2-[(4-Chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby exerting its anti-inflammatory effects. The compound’s anticancer activity may be due to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar compounds to 5-({2-[(4-Chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl 4-methylbenzoate include other thiazolidine derivatives such as:

    2-((4-Chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one: This compound also exhibits antimicrobial and anticancer activities.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity .

Properties

Molecular Formula

C25H19ClN2O4S

Molecular Weight

478.9 g/mol

IUPAC Name

[5-[(Z)-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C25H19ClN2O4S/c1-15-3-6-17(7-4-15)24(30)32-21-13-16(5-12-20(21)31-2)14-22-23(29)28-25(33-22)27-19-10-8-18(26)9-11-19/h3-14H,1-2H3,(H,27,28,29)/b22-14-

InChI Key

JJLOGBRKHFIZCY-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3)OC

Origin of Product

United States

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